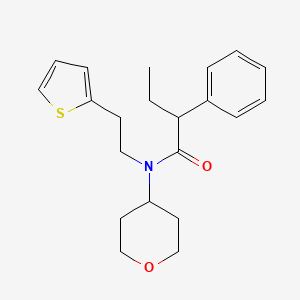

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide

Description

Chemical Structure and Key Features

2-Phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide is a synthetic amide derivative characterized by:

- Phenyl group at the C2 position: Enhances lipophilicity and aromatic interactions.

- Tetrahydro-2H-pyran-4-yl (THP) substituent: A six-membered oxygen-containing heterocycle, contributing to metabolic stability and solubility .

The compound’s design likely targets central nervous system (CNS) disorders or proliferative diseases, as seen in structurally related amide derivatives acting as CTPS1 inhibitors .

Properties

IUPAC Name |

N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2S/c1-2-20(17-7-4-3-5-8-17)21(23)22(18-11-14-24-15-12-18)13-10-19-9-6-16-25-19/h3-9,16,18,20H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOWKMWKMVLATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. This can be achieved through the cyclization of diols using acidic catalysts. The phenyl and thiophen-2-yl ethyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenyl and thiophen-2-yl groups can be oxidized to form phenolic and thiophenol derivatives.

Reduction: : The amide group can be reduced to an amine.

Substitution: : The tetrahydropyran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing amides to amines.

Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving strong acids or bases.

Major Products Formed

Oxidation: : Phenols and thiophenols.

Reduction: : Amines.

Substitution: : Substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows for the exploration of interactions with various biomolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with multiple targets could make it useful in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Key Observations :

- Substituent Impact :

- Chloro vs. Phenyl : The chloro group in ’s compound may increase electrophilicity but introduce toxicity risks, whereas the phenyl group in the target compound improves lipophilicity for membrane penetration.

- Thiophen-2-yl-ethyl : This moiety is shared with ’s imine derivative, where the thiophene ring enhances electronic diversity and binding to sulfur-rich biological targets .

Physicochemical and Pharmacokinetic Properties

- Solubility : The THP group in the target compound and its analogs improves aqueous solubility compared to purely aromatic derivatives (e.g., ’s 2-(2,2-dimethyl-4-phenyl-THP-4-yl)-ethylamine) .

- Metabolic Stability : The THP ring reduces oxidative metabolism, as seen in related compounds with extended half-lives .

Therapeutic Potential and Research Findings

- CTPS1 Inhibition : highlights butanamide derivatives (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide) as potent CTPS1 inhibitors, suggesting the target compound may share this mechanism for cancer therapy .

- CNS Applications : Analogs like 2-methoxy-N-((4-(thiophen-2-yl)THP-4-yl)methyl)benzamide (CAS 1203061-78-2) demonstrate CNS penetration due to balanced logP values (~3.5), a trait likely shared by the target compound .

Biological Activity

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25NO2S. The compound features a tetrahydro-pyran ring, a phenyl group, and a thiophene moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and tetrahydropyran have shown efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can be effective against pathogens such as Candida albicans and Staphylococcus aureus .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | 0.03 - 0.5 |

| Compound B | Staphylococcus aureus | 0.5 - 1.0 |

Anticancer Activity

The anticancer potential of similar butanamide derivatives has been explored in various cancer cell lines. For example, studies have demonstrated that certain butanamide derivatives can induce apoptosis in A549 lung cancer cells, showing promise as therapeutic agents .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives inhibit critical enzymes involved in the metabolic pathways of pathogens.

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.

Study on Antifungal Activity

A study published in 2021 synthesized several thiophene derivatives and tested their antifungal activity against Candida albicans. The results indicated that some derivatives exhibited potent antifungal effects with low MIC values, suggesting that modifications in the side chain can enhance activity .

Study on Anticancer Properties

In a recent investigation into the anticancer properties of butanamide derivatives, it was found that specific substitutions on the phenyl ring significantly increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide?

- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and functional group protection. For example, tetrahydro-2H-pyran (THP) derivatives are often synthesized via reductive amination or nucleophilic substitution reactions using anhydrous solvents (e.g., THF, dichloromethane) and catalysts like pyridinium p-toluenesulfonate . Key intermediates, such as protected alcohols or amines, can be generated using 3,4-dihydro-2H-pyran (DHP) under acidic conditions . Final amidation steps may employ coupling agents (e.g., HATU) in the presence of tertiary amines (e.g., TEA) to improve yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is recommended . Differential scanning calorimetry (DSC) can identify polymorphic forms, as seen in related THP-containing compounds .

Q. What safety precautions are necessary during experimental handling?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors via fume hoods (P261, P262) . Store the compound in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent hydrolysis or oxidation . Waste disposal should follow institutional guidelines for organic amines and sulfides .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the tetrahydro-2H-pyran-4-yl moiety?

- Methodological Answer : Computational tools (e.g., AI-driven retrosynthesis platforms like Pistachio or Reaxys) can predict viable routes for THP incorporation . Experimentally, THP protection of amines or alcohols is best achieved under acidic conditions (e.g., p-TsOH in DCM) with rigorous moisture control. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. What methodologies are suitable for evaluating potential biological activity (e.g., receptor binding)?

- Methodological Answer :

- In vitro assays : Radioligand binding assays (e.g., using ³H-labeled antagonists) for GPCRs or ion channels, with IC₅₀ calculations via nonlinear regression .

- Cellular models : Immortalized cell lines (e.g., HEK293) transfected with target receptors for functional cAMP or calcium flux assays .

- Structural studies : X-ray crystallography or cryo-EM to map interactions with proteins like bromodomains (e.g., BRD4), as seen in THP-containing inhibitors .

Q. How can conflicting data on metabolic stability be resolved?

- Methodological Answer :

- In vitro metabolism : Use liver microsomes (human/rodent) with NADPH cofactors, monitoring degradation via LC-MS/MS. Compare half-life (t½) across species .

- Isotope labeling : ¹⁴C-labeled compound tracks metabolite formation in hepatocyte incubations .

- Computational modeling : QSAR models predict cytochrome P450 interactions, identifying susceptible sites (e.g., thiophene or amide groups) for structural modification .

Q. What strategies mitigate off-target effects in pharmacological studies?

- Methodological Answer :

- Selectivity screening : Profile against panels of related receptors/enzymes (e.g., CEREP or Eurofins panels) to identify cross-reactivity .

- Proteomic approaches : Photoaffinity labeling with clickable probes (e.g., alkyne-tagged analogs) followed by MS-based proteomics identifies binding partners .

- Covalent docking : Molecular dynamics simulations predict binding poses and guide rational design to enhance specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Standardized protocols : Replicate experiments under controlled conditions (pH 7.4 PBS, 37°C) using nephelometry for solubility .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify instability triggers .

- Inter-laboratory validation : Collaborate with independent labs to verify data, ensuring consistency in buffers, equipment, and analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.